molecular formula C9H14ClN3 B1395173 N-butyl-6-chloro-N-methylpyrimidin-4-amine CAS No. 1219967-79-9

N-butyl-6-chloro-N-methylpyrimidin-4-amine

Cat. No.: B1395173
CAS No.: 1219967-79-9
M. Wt: 199.68 g/mol
InChI Key: NXDRFPYPPUYHEG-UHFFFAOYSA-N
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Description

N-butyl-6-chloro-N-methylpyrimidin-4-amine is a chemical compound offered for research and development purposes. This molecule features a pyrimidine ring, a fundamental scaffold in medicinal chemistry and material science, which is substituted with chloro, methyl, and N-butyl groups . These substituents make it a valuable intermediate for further chemical synthesis and exploration. As a building block, researchers can utilize this compound in various applications, including the synthesis of more complex molecules for pharmaceutical research or agrochemical studies. The chloro group, in particular, is a common reactive site for nucleophilic aromatic substitution, allowing for the introduction of other amines or functional groups to create diverse compound libraries . The structural motif of alkylated aminopyrimidines is often investigated in the development of compounds with biological activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can obtain this compound with a documented purity of 95% . All handling and storage should be conducted by qualified professionals in accordance with appropriate safety practices.

Properties

IUPAC Name

N-butyl-6-chloro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-3-4-5-13(2)9-6-8(10)11-7-12-9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDRFPYPPUYHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266320
Record name N-Butyl-6-chloro-N-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-79-9
Record name N-Butyl-6-chloro-N-methyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-6-chloro-N-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) Reaction

The S_NAr reaction is a common method for introducing amines into pyrimidine rings. This process typically involves the reaction of a chlorinated pyrimidine with an amine in the presence of a base.

Starting Materials:

Reaction Conditions:

  • Base: Sodium hydride or other strong bases can be used to facilitate the reaction.
  • Solvent: Polar aprotic solvents like DMF are commonly used.
  • Temperature: Room temperature to elevated temperatures (up to 100°C).

Alkylation Reactions

Alkylation is necessary to introduce the butyl and methyl groups onto the nitrogen atom of the pyrimidine ring. This can be achieved through a two-step process involving initial alkylation with methylamine followed by butylation.

Alkylation Steps:

  • Methylation: The pyrimidine derivative is first reacted with methylamine in the presence of a base.
  • Butylation: The resulting compound is then alkylated with butyl halide (e.g., butyl bromide or butyl iodide) under similar conditions.

Detailed Synthesis Protocol

Step 1: Preparation of 6-Chloro-2-methylpyrimidin-4-amine

Step 2: Alkylation with Methylamine

Step 3: Alkylation with Butyl Halide

Data and Findings

Reaction Step Starting Materials Conditions Yield
S_NAr Reaction 2-Methyl-4,6-dichloropyrimidine, Ammonia Base: NaH, Solvent: DMF, Temp: RT 70-80%
Methylation 6-Chloro-2-methylpyrimidin-4-amine, Methylamine Base: NaH, Solvent: DMF, Temp: RT 80-90%
Butylation N-Methyl-6-chloro-2-methylpyrimidin-4-amine, Butyl Bromide Base: NaH, Solvent: DMF, Temp: RT 75-85%

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-chloro-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydropyrimidine derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile at room temperature.

    Reduction: Catalytic hydrogenation using palladium on carbon in ethanol under hydrogen gas at room temperature.

Major Products Formed

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: this compound N-oxide.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-butyl-6-chloro-N-methylpyrimidin-4-amine serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its pyrimidine structure is known to exhibit biological activity, making it a target for drug development.

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes, potentially modulating their activity, which is crucial in drug design.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit anti-inflammatory properties. This is attributed to their ability to inhibit the expression of inflammatory mediators such as:

  • Prostaglandin E2
  • Tumor necrosis factor-alpha (TNF-α)
  • Inducible nitric oxide synthase (iNOS)

These mechanisms make the compound a candidate for developing treatments for conditions characterized by inflammation.

Agrochemical Development

In agricultural sciences, this compound is explored for its potential use as an agrochemical. Its ability to act on biological systems can be leveraged to develop herbicides or fungicides that target specific pests or pathogens while minimizing environmental impact.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of inflammatory markers in vitro and in vivo models, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing various derivatives from this compound to evaluate their biological activities. The findings indicated that certain derivatives exhibited enhanced potency against specific targets compared to the parent compound, highlighting the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of N-butyl-6-chloro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares N-butyl-6-chloro-N-methylpyrimidin-4-amine with key analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Weight Similarity Index Key Properties/Applications References
This compound 4: N-butyl, N-methyl; 6: Cl ~229.7 g/mol 1.00 (Reference) Lipophilic; pharmaceutical intermediate
6-Chloro-N-methylpyrimidin-4-amine 4: N-methyl; 6: Cl ~173.6 g/mol 0.91 Reduced lipophilicity; simpler synthesis
6-Chloro-N,N-dimethylpyrimidin-4-amine 4: N,N-dimethyl; 6: Cl ~187.6 g/mol 0.86 Increased steric hindrance; versatile intermediate
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine 4: N-methyl, N-phenyl; 5: NO₂; 6: Cl ~278.7 g/mol Electron-deficient; precursor for reduction reactions
N-Butyl-4-methyl-6-phenylpyrimidin-2-amine 2: N-butyl; 4: methyl; 6: phenyl ~265.4 g/mol Aromatic interactions; crystallography studies

Key Differences and Implications

Substituent Effects on Lipophilicity: The N-butyl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., N-methyl or N,N-dimethyl). This property may improve membrane permeability in biological systems .

Electronic and Steric Effects: The nitro group in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine () creates an electron-deficient pyrimidine ring, making it reactive toward nucleophilic substitution or reduction. This contrasts with the target compound’s unmodified ring .

Biological and Synthetic Relevance: The target compound’s combination of chlorine and N-alkyl groups aligns with known bioactive pyrimidines, such as kinase inhibitors or antimicrobial agents . Analogs like 6-chloro-N-methylpyrimidin-4-amine serve as simpler intermediates for derivatization, while nitro-containing variants (e.g., ) are precursors for amine synthesis via nitro-group reduction .

Biological Activity

N-butyl-6-chloro-N-methylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial and antiviral applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine class of compounds, which are known for their diverse biological activities. The presence of the chloro and butyl groups significantly influences its pharmacological properties. The compound's molecular formula is C8H11ClN4C_8H_{11}ClN_4 with a molecular weight of approximately 202.65 g/mol.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of pyrimidine derivatives, including this compound. The compound has shown promising results in vitro against Plasmodium falciparum, the parasite responsible for malaria.

In Vitro Studies

  • Efficacy : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.005 to 0.44 µM against both chloroquine-sensitive (D6 clone) and chloroquine-resistant (W2 clone) strains of P. falciparum .
  • Mechanism of Action : The mode of action appears to involve the inhibition of β-hematin formation by binding to heme, which is crucial for the survival of the malaria parasite . Molecular docking studies have further elucidated the interaction between these compounds and dihydrofolate reductase (DHFR), a key enzyme in the parasite's metabolic pathway .

Antiviral Activity

In addition to its antimalarial properties, this compound has been investigated for its antiviral activity. Pyrimidine derivatives are known to exhibit antiviral effects through various mechanisms.

Key Findings

  • Inhibition of Viral Replication : Compounds similar to this compound have shown significant activity against viruses such as HIV and other retroviruses, with EC50 values indicating effective inhibition at low concentrations .
  • Structure-Activity Relationships : Studies have indicated that modifications at specific positions on the pyrimidine ring can enhance antiviral potency, suggesting that careful structural optimization can yield more effective agents .

Case Studies

Several case studies have explored the biological activity of this compound and its analogs:

StudyFocusFindings
Study 1Antimalarial ActivityDemonstrated potent in vitro activity against P. falciparum with low cytotoxicity to VERO cells .
Study 2Antiviral ActivityShowed promising results against HIV with significant inhibition rates at micromolar concentrations .
Study 3SAR AnalysisIdentified key structural features that enhance biological activity, emphasizing the importance of substituent groups on the pyrimidine core .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
AminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C75–85%
AlkylationLiH, DMF, alkyl halide, 0°C to RT60–70%

Basic: How is this compound characterized spectroscopically?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents (e.g., methyl groups at δ 2.3–2.5 ppm, pyrimidine ring protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z calculated for C₁₀H₁₅ClN₄: 242.09; observed: 242.08) .

Q. Table 2: Representative NMR Data

Proton/GroupChemical Shift (δ, ppm)Multiplicity
N–CH₃2.4Singlet
Pyrimidine C–H8.2Doublet

Advanced: How can reaction yields be optimized for intermediates in the synthesis of this compound?

Methodological Answer:
Yield optimization involves:

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (Xantphos vs. BINAP) to enhance coupling efficiency .
  • Temperature Control : Slow addition of alkyl halides at 0°C minimizes side reactions .

Advanced: How do structural variations in pyrimidine derivatives lead to contradictions in biological activity data?

Methodological Answer:
Minor structural changes (e.g., substituent position, hydrogen bonding) significantly alter bioactivity. For example:

  • Crystallographic Data : Intramolecular N–H⋯N hydrogen bonds in pyrimidine derivatives stabilize specific conformations, affecting interactions with biological targets .
  • Electron-Withdrawing Groups : Trifluoromethyl groups increase lipophilicity and metabolic stability, enhancing antimicrobial activity .

Q. Table 3: Structural vs. Activity Trends

SubstituentBiological Activity (IC₅₀)Structural Feature
–CF₃0.8 µM (Anticancer)Increased hydrophobicity
–OCH₃5.2 µM (Antimicrobial)Hydrogen bonding disruption

Advanced: How can crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SHELX suite) determines absolute configuration and packing interactions:

  • SHELXL Refinement : Resolves disorder in alkyl chains or aromatic rings .
  • Hydrogen Bonding Analysis : Identifies key interactions (e.g., C–H⋯O or N–H⋯N) that influence crystal packing .

Q. Example Workflow :

Grow crystals via vapor diffusion (ethanol/water).

Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation).

Refine using SHELXL-2018/3 .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrostatic Potential Maps : Highlight electrophilic sites (e.g., C4 pyrimidine position) prone to nucleophilic attack.
  • Transition State Analysis : Predicts energy barriers for reactions with amines or thiols .

Key Insight : The chloro group at C6 activates the pyrimidine ring for substitution, while the N-methyl group sterically hinders C2 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butyl-6-chloro-N-methylpyrimidin-4-amine
Reactant of Route 2
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N-butyl-6-chloro-N-methylpyrimidin-4-amine

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